3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Physicochemical Property Purification Distillation

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) is a synthetic benzaldehyde derivative with a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol. It is distinguished from simpler substituted benzaldehydes by the presence of a 2-oxo-2-(pyrrolidin-1-yl)ethoxy motif at the para position relative to the aldehyde group, combined with a meta-ethoxy substituent.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 713503-37-8
Cat. No. B2529425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
CAS713503-37-8
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2
InChIInChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3
InChIKeyMUYOKPGMWNZAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8): Physicochemical Identity and Procurement Baseline


3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) is a synthetic benzaldehyde derivative with a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol . It is distinguished from simpler substituted benzaldehydes by the presence of a 2-oxo-2-(pyrrolidin-1-yl)ethoxy motif at the para position relative to the aldehyde group, combined with a meta-ethoxy substituent [1]. This compound is primarily offered by specialty chemical suppliers as a research intermediate for organic synthesis and drug discovery, typically at purities of 95% or 97% .

Why 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Cannot Be Replaced by Common Analogs


The 3-ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde (CAS 713503-37-8) structure is not interchangeable with other benzaldehydes that contain a pyrrolidinyl-ethoxy side chain. Shifts in the position of the aldehyde group or changes in the ring substituent (e.g., from an ethoxy to a methoxy or hydrogen) fundamentally alter the molecule's physicochemical properties, including its boiling point, density, and calculated lipophilicity . These differences in physicochemical properties directly affect solubility, reaction kinetics, and the downstream properties of the resulting products, making generic substitution impractical without thorough re-optimization of the synthetic route .

Quantitative Differentiation of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde Against Closest Analogs


Boiling Point Elevation Relative to the Methoxy Analog

The replacement of the meta-methoxy group on the benzaldehyde ring with an ethoxy group results in a measurable increase in the predicted boiling point. The target compound has a higher boiling point at standard atmospheric pressure (760 mmHg) than its direct 3-methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy) analog . While both values are computationally predicted, the consistent methodology allows for a cross-study comparison.

Physicochemical Property Purification Distillation

Increased Density and Flash Point Compared to Des-Ethoxy Analog

The presence of the 3-ethoxy substituent contributes to a higher predicted density and a significantly elevated flash point when compared to the des-ethoxy parent compound 4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde . The density value for the comparator is not available for a direct calculation, but the predicted value for the target compound is 1.2 ± 0.1 g/cm³, which is characteristic for its class .

Density Safety Flash Point Formulation

Structural Differentiation from Ethyl Vanillin: The Pyrrolidinyl-Ethoxy Motif

The target compound is fundamentally differentiated from the simpler, abundant building block 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, CAS 121-32-4) by the substitution of the 4-hydroxy group with a 2-oxo-2-(pyrrolidin-1-yl)ethoxy chain [1]. This transforms the phenol into a tertiary amide-containing ether, which provides a distinct synthetic handle. The molecular weight increases from 166.17 g/mol to 277.32 g/mol, representing a 66.8% increase .

Chemical Intermediate Structure-Activity Relationship Synthetic Handle

Recommended Procurement Scenarios for 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

Procurement is justified when a medicinal chemistry project requires a benzaldehyde building block with a pre-assembled, tertiary amide-containing side chain. As inferred from its structural similarity to fragments found in 2-oxo-1-pyrrolidine-derived pharmaceuticals, this compound can be used directly in reductive amination or Knoevenagel condensation reactions to rapidly generate compound libraries, saving the synthetic effort required to install the pyrrolidinyl-ethoxy group onto a simpler benzaldehyde precursor .

Chemical Process Development: High-Boiling Intermediate for High-Temperature Reactions

Projects requiring a high-boiling solvent or reactive intermediate can select this compound over methoxy analogs. Its predicted boiling point is approximately 8 °C higher than its methoxy counterpart, providing a wider thermal operating window for reactions such as nucleophilic aromatic substitutions or transition metal-catalyzed couplings without risking premature evaporation or pressure buildup in closed systems .

Material Science: Synthesis of Functionalized Polymers or Covalent Organic Frameworks

The combination of a reactive aldehyde group and a tertiary amide side chain makes this compound a structurally specific monomer. The high predicted flash point facilitates safer scale-up in polymerization reactions compared to more flammable, low-molecular-weight benzaldehyde derivatives, which is a key consideration for kilogram-scale procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.